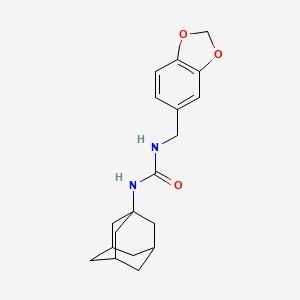

1-(1-Adamantyl)-3-(1,3-benzodioxol-5-ylmethyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-adamantyl)-3-(1,3-benzodioxol-5-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c22-18(20-10-12-1-2-16-17(6-12)24-11-23-16)21-19-7-13-3-14(8-19)5-15(4-13)9-19/h1-2,6,13-15H,3-5,7-11H2,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUXOBFPBUZPRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CC5=C(C=C4)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901329636 | |

| Record name | 1-(1-adamantyl)-3-(1,3-benzodioxol-5-ylmethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901329636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809065 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

351162-26-0 | |

| Record name | 1-(1-adamantyl)-3-(1,3-benzodioxol-5-ylmethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901329636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Context and Significance of 1 1 Adamantyl 3 1,3 Benzodioxol 5 Ylmethyl Urea

Introduction to Urea (B33335) Derivatives in Medicinal Chemistry Research

The urea functional group is a cornerstone in modern drug discovery and medicinal chemistry. nih.govnih.govacs.org Its importance stems from the unique ability of the urea moiety to act as a rigid hydrogen bond donor-acceptor unit, enabling strong and specific interactions with biological targets like proteins and enzymes. nih.govresearchgate.net This capability is crucial for modulating drug potency and selectivity. nih.gov Historically, the synthesis of urea by Friedrich Wöhler in 1828 is considered a landmark event that marked the beginning of modern organic chemistry. nih.gov In the realm of medicine, one of the earliest examples of a urea-based therapeutic agent was Suramin, developed by Bayer and used to treat sleeping sickness. nih.govacs.orgfrontiersin.org

Since then, the urea scaffold has been incorporated into a vast array of clinically approved drugs for a multitude of diseases, including cancer, diabetes, and HIV. nih.govnih.govacs.org For instance, sorafenib (B1663141) and lenvatinib (B1674733) are urea-containing kinase inhibitors used in cancer therapy, where the urea group plays a key role in binding to the kinase active site. acs.orgfrontiersin.org The structural and synthetic versatility of the urea moiety allows medicinal chemists to fine-tune critical drug-like properties, making it a privileged scaffold in the design of new therapeutic agents. researchgate.netfrontiersin.org

The Role of Adamantane (B196018) and 1,3-Benzodioxole (B145889) Moieties in Bioactive Compound Design

The structure of 1-(1-Adamantyl)-3-(1,3-benzodioxol-5-ylmethyl)urea features two key moieties, adamantane and 1,3-benzodioxole, which are frequently used in drug design to enhance pharmacological properties.

The adamantane group is a rigid, bulky, and highly lipophilic polycyclic hydrocarbon (C₁₀H₁₆). nih.govingentaconnect.comwikipedia.org Its unique three-dimensional structure, resembling a diamondoid cage, makes it a valuable component in medicinal chemistry. wikipedia.orgresearchgate.net The incorporation of an adamantane moiety can significantly increase a molecule's lipophilicity, which can improve its absorption, distribution, metabolism, and excretion (ADME) properties. ingentaconnect.comnih.gov This "lipophilic bullet" can help drugs penetrate biological membranes, including the blood-brain barrier. nih.govingentaconnect.com Furthermore, its rigid structure can serve as a robust scaffold to orient other functional groups for optimal interaction with a biological target. nih.gov The metabolic stability of the adamantane cage, being relatively inert to oxidation, is another attractive feature. researchgate.net Derivatives of adamantane have found success as antiviral (Amantadine, Rimantadine), and neuroprotective (Memantine) drugs. nih.govwikipedia.orgresearchgate.net

The 1,3-benzodioxole moiety, also known as methylenedioxyphenyl, is another important structural unit in bioactive compounds. chemicalbook.com It consists of a benzene (B151609) ring fused to a five-membered dioxole ring. chemicalbook.com This group is found in numerous natural and synthetic compounds with diverse biological activities. In medicinal chemistry, the 1,3-benzodioxole ring system can act as a precursor or intermediate in the synthesis of more complex molecules. chemicalbook.com It is investigated for a range of potential therapeutic effects, including anti-inflammatory and neuroprotective properties. chemicalbook.com Notably, the 1,3-benzodioxole group is known to interact with metabolic enzymes, particularly cytochrome P450, which can alter the pharmacokinetics of a drug. chemicalbook.comnih.gov This interaction has been exploited in the design of insecticide synergists and has inspired strategies to improve the anti-tumor efficiency of other drugs by modifying their metabolism. chemicalbook.comnih.gov

Historical Development and Initial Research Interests in this compound and Analogues

Specific research dedicated exclusively to this compound is not extensively documented in publicly available literature. However, the rationale for its synthesis and investigation can be inferred from the rich research history of its constituent parts and related analogues. The development of adamantyl ureas is part of a broader effort in medicinal chemistry to combine known pharmacophores to create novel compounds with improved therapeutic profiles.

The initial interest in adamantane derivatives in medicine began with the discovery of the antiviral activity of amantadine (B194251) in the 1960s. nih.gov Subsequently, the hypoglycemic properties of N-arylsulfonyl-N'-adamantylureas were investigated, demonstrating the utility of combining the adamantyl group with a urea scaffold. acs.org

More recently, research has focused on adamantyl ureas as potent inhibitors of a key enzyme. A significant body of work has emerged around 1,3-disubstituted ureas containing an adamantane residue as inhibitors of soluble epoxide hydrolase (sEH). tandfonline.commdpi.comresearchgate.net This enzyme is involved in the metabolism of signaling lipids, and its inhibition is a therapeutic target for treating inflammation, hypertension, and pain. tandfonline.comtandfonline.com Compounds like 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (APAU) and its analogues have shown inhibitory activity in the low nanomolar range. tandfonline.com The research into these analogues provides the primary context for the scientific interest in structures like this compound, which combines the adamantyl-urea core with another biologically relevant moiety.

Current Research Landscape of Adamantyl Urea Derivatives

The current research on adamantyl urea derivatives is vibrant and primarily focused on enzyme inhibition. The main area of investigation is their role as inhibitors of soluble epoxide hydrolase (sEH). tandfonline.comresearchgate.net Researchers are actively synthesizing and testing new analogues to achieve even higher potency and better pharmacokinetic properties. tandfonline.comtandfonline.com Studies have shown that modifications to the adamantane cage, such as adding fluorine or chlorine atoms, can lead to inhibitors with picomolar efficacy. tandfonline.comtandfonline.com The nature of the spacer between the adamantane group and the urea moiety has also been found to be a critical factor influencing activity. nih.gov

Beyond sEH inhibition, adamantyl ureas have been explored for other therapeutic applications. A notable example is the development of 1-adamantyl-3-heteroaryl ureas as anti-tuberculosis agents. nih.gov This line of research aims to optimize lead compounds that were potent against Mycobacterium tuberculosis but suffered from poor solubility. nih.gov By replacing the phenyl group of earlier analogues with various heterocycles, researchers have successfully developed compounds with improved in vitro pharmacokinetic profiles while maintaining potent anti-TB activity. nih.gov These efforts highlight the ongoing strategy of structural modification to enhance the drug-like properties and selectivity of the adamantyl urea scaffold.

Interactive Data Tables

Table 1: Examples of Bioactive Urea Derivatives

| Compound Name | Therapeutic Area | Mechanism of Action (if known) |

|---|---|---|

| Suramin | Anti-trypanosomal | Enzyme Inhibition |

| Sorafenib | Anticancer | Kinase Inhibitor |

| Lenvatinib | Anticancer | Kinase Inhibitor |

| Glibenclamide | Antidiabetic | Modulates ion channels |

Table 2: Research on Adamantyl Urea Analogues

| Analogue Class | Primary Research Focus | Key Findings |

|---|---|---|

| Halogenated Adamantyl Ureas | Soluble Epoxide Hydrolase (sEH) Inhibition | Achieved picomolar inhibition potency (IC₅₀ as low as 40 pM). tandfonline.comtandfonline.com |

| Adamantyl Heteroaryl Ureas | Anti-tuberculosis | Improved solubility and selectivity over human sEH. nih.gov |

| Diadamantyl Diureas | Soluble Epoxide Hydrolase (sEH) Inhibition | High inhibitory activity (0.4–2.8 nM range). researchgate.net |

Preclinical Pharmacological Investigations of 1 1 Adamantyl 3 1,3 Benzodioxol 5 Ylmethyl Urea

Soluble Epoxide Hydrolase (sEH) Modulation

In Vivo Studies of sEH Inhibition in Animal Models (e.g., anti-inflammatory, neuroprotective effects)

The N,N'-disubstituted urea (B33335) moiety, particularly when one of the substituents is an adamantyl group, is a well-established pharmacophore for potent inhibition of soluble epoxide hydrolase (sEH). nih.govnih.govescholarship.org Inhibition of sEH prevents the degradation of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs). nih.gov Consequently, sEH inhibitors have demonstrated significant therapeutic effects in various animal models.

Anti-inflammatory Effects: In vivo, the inhibition of sEH by adamantyl urea-based compounds leads to a reduction in inflammation and pain. nih.gov By increasing the bioavailability of EETs, these inhibitors can mitigate inflammatory responses. Studies in rodent models have shown that sEH inhibitors are effective in treating conditions like hypertension and inflammation-related pain. nih.govescholarship.org The metabolism of these compounds often occurs via hydroxylation of the adamantyl group, which can lead to metabolites with reduced inhibitory activity. nih.gov

Neuroprotective Effects: The adamantane (B196018) scaffold is also a component of molecules investigated for neuroprotection. In mouse models of neurotoxicity and brain injury, various adamantane derivatives have demonstrated protective effects. For instance, certain derivatives have been shown to protect against amyloid β-induced oxidative stress in the hippocampus by reducing pro-inflammatory cytokines, decreasing reactive oxygen species, and modulating pathways like Nrf2/HO-1. nih.gov Other adamantane compounds have shown neurocytoprotective properties in models of traumatic brain injury, significantly reducing levels of neuronal damage markers like neuron-specific enolase (NSE). nih.gov The inhibition of sEH itself is considered a promising strategy for neuroprotection, as EETs have protective roles in the central nervous system.

Table 1: Examples of Adamantyl-Urea Based sEH Inhibitors and Their Potency This table presents data for representative compounds to illustrate the potency of the adamantyl-urea scaffold as an sEH inhibitor.

Broader Spectrum Antimicrobial Activity (Non-TB)

Acinetobacter baumannii is a gram-negative bacterium recognized as a major cause of nosocomial infections, often exhibiting multidrug resistance. nih.govnih.gov While direct evidence for the activity of 1-(1-adamantyl)-3-(1,3-benzodioxol-5-ylmethyl)urea against A. baumannii is lacking, compounds incorporating an adamantane framework have been explored for their antimicrobial properties. zsmu.edu.ua The high lipophilicity of the adamantane moiety can facilitate interaction with bacterial membranes, a common mechanism for antimicrobial agents. mdpi.com The development of novel therapeutics against resistant pathogens like A. baumannii is a critical area of research, focusing on various strategies including the inhibition of essential metabolic pathways or disruption of bacterial structures. nih.govresearchgate.net

Both the adamantane and benzodioxole moieties are found in compounds with demonstrated antifungal activity.

Adamantane Derivatives: The combination of an adamantane group with other heterocyclic systems, such as 1,2,4-triazole, has yielded compounds with significant fungistatic and fungicidal activity against strains like Candida albicans. zsmu.edu.ua

Benzodioxole Derivatives: The 1,3-benzodioxole (B145889) ring is a structural feature in various molecules designed as antifungal agents. nih.govnih.gov For example, molecular hybrids of benzodioxole and imidazole (B134444) have shown potent activity against several Candida species and Aspergillus niger. nih.gov

The presence of both of these structural components in this compound suggests a potential for antifungal efficacy.

Table 2: Antifungal Activity of Representative Benzodioxole-Containing Compounds This table shows the minimum inhibitory concentration (MIC) for compounds containing the 1,3-benzodioxole moiety against various fungal strains.

Investigations into Other Enzyme and Receptor Interactions (Preclinical)

Kinase enzymes are crucial regulators of cellular signaling, and their dysregulation is implicated in diseases like cancer. The 1,3-disubstituted urea structure is a known scaffold for certain kinase inhibitors. mdpi.com For example, the multi-kinase inhibitor sorafenib (B1663141) contains this feature and has also been identified as a potent sEH inhibitor. mdpi.com Furthermore, derivatives of 1,3-benzodioxole have been synthesized and evaluated as kinase inhibitors. Amuvatinib, a kinase inhibitor, and its derivatives containing the benzodioxole moiety have been shown to kill tumor cells, suggesting interaction with cellular kinase pathways. nih.govsemanticscholar.org The combination of the urea pharmacophore and the benzodioxole ring suggests that this compound could potentially interact with certain kinase enzymes.

Monoacylglycerol lipase (B570770) (MGLL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. doi.org Inhibition of MGLL elevates 2-AG levels, which has therapeutic potential for treating pain, anxiety, and neurodegenerative disorders. nih.gov The 1,3-benzodioxole moiety is a key structural feature of several potent and selective MGLL inhibitors. doi.org For example, the ultrapotent inhibitor JJKK-048 features two benzodioxole groups. doi.org The urea functional group is also present in certain classes of MGLL inhibitors. nih.gov Given that this compound contains both a urea linkage and a benzodioxole ring, it is plausible that it could exhibit inhibitory activity against MGLL.

Table 3: Examples of MGLL Inhibitors Containing a Benzodioxole or Urea Moiety This table provides data on representative MGLL inhibitors to illustrate the importance of the benzodioxole and urea scaffolds.

11-beta-hydroxysteroid dehydrogenase Type 1 enzyme inhibition

Following a comprehensive review of scientific literature and patent databases, no specific preclinical research data was found investigating the inhibitory activity of the compound this compound on the 11-beta-hydroxysteroid dehydrogenase Type 1 (11β-HSD1) enzyme.

The adamantane moiety is a key structural feature in several known inhibitors of 11β-HSD1, an enzyme that plays a crucial role in the conversion of inactive cortisone (B1669442) to active cortisol. Inhibition of this enzyme is a therapeutic strategy being explored for metabolic syndrome, type 2 diabetes, and obesity. Research has focused on various classes of adamantane-containing compounds, including adamantyl triazoles, adamantyl heterocyclic ketones, and adamantyl ethanone (B97240) derivatives. These studies have identified compounds with potent and selective inhibitory activity against human 11β-HSD1, often with IC₅₀ values in the low nanomolar range.

However, the specific urea-based derivative, this compound, is not mentioned in the available scientific literature concerning 11β-HSD1 inhibition. Consequently, there are no published research findings, data tables, or detailed analyses regarding its potential effects on this enzyme to report. Further preclinical investigations would be required to determine if this particular compound exhibits any activity as an 11β-HSD1 inhibitor.

Based on a comprehensive review of available scientific literature, there is currently no specific information regarding the mechanistic elucidation of the biological actions of the chemical compound This compound .

While the structural components of this molecule, namely the adamantyl urea scaffold, are present in compounds that have been investigated for certain biological activities, no research dedicated to this exact compound could be identified. General studies on related adamantyl ureas have indicated potential roles as inhibitors of mycobacterial MmpL3 and soluble epoxide hydrolase (sEH). However, these findings are class-dependent and cannot be directly extrapolated to the specific molecule without dedicated experimental validation.

Therefore, content for the requested sections and subsections cannot be generated as it would lack the necessary scientific accuracy and specificity to the subject compound. Further research and experimental studies are required to identify and validate its molecular targets, analyze its impact on cellular pathways, and understand its ligand-protein interactions.

Structure Activity Relationship Sar Studies and Molecular Design of 1 1 Adamantyl 3 1,3 Benzodioxol 5 Ylmethyl Urea Derivatives

Impact of Adamantyl Moiety Substitutions on Activity and Selectivity

The adamantyl group is a key pharmacophore in many sEH inhibitors, providing a bulky, lipophilic moiety that fits into the active site of the enzyme. However, the metabolism of adamantyl-containing ureas can limit their therapeutic utility. nih.govescholarship.org Consequently, extensive research has focused on the effects of substituting the adamantyl group to improve potency, metabolic stability, and physical properties. researchgate.netescholarship.org

Introducing substituents at the bridgehead positions of the adamantane (B196018) has been a key strategy. researchgate.net The addition of one methyl group can lead to a four-fold increase in inhibitory potency without a significant loss of metabolic stability. escholarship.org However, further increasing the number of methyl groups can have varied effects. While compounds with three methyl substituents on the adamantane ring are poor inhibitors of murine sEH, they remain potent against human sEH, highlighting species-specific differences in the enzyme's active site. researchgate.netnih.gov This suggests that the active site of sEH can open to accommodate larger inhibitors. researchgate.netnih.gov

The introduction of larger lipophilic groups to replace the adamantane has been explored to enhance inhibitory activity. While this can increase potency, it often comes at the cost of decreased metabolic stability and water solubility. nih.gov Bioisosteric replacement of the adamantyl group with other cyclic and bicyclic moieties, such as camphanyl and norcamphanyl, has yielded inhibitors with similar potency but up to 10-fold greater solubility. nih.gov

Metabolically, the adamantyl group is susceptible to hydroxylation at its bridge and bridgehead positions. nih.gov Introducing substituents at the bridgehead positions can sterically hinder this metabolic pathway. nih.gov For instance, a chlorine atom at a bridgehead position has been shown to improve water solubility. nih.gov

Below is a table summarizing the effects of adamantyl moiety substitutions on the inhibitory activity of sEH.

| Adamantyl Moiety Substitution | Effect on Human sEH IC50 | Effect on Murine sEH IC50 | Reference |

| Unsubstituted Adamantane | Baseline | Baseline | escholarship.org |

| One Methyl Group | 4-fold increase in potency | Variable | escholarship.org |

| Two Methyl Groups | 8-fold decrease in stability | Variable | escholarship.org |

| Three Methyl Groups | Potent inhibitor | Poor inhibitor | researchgate.netnih.gov |

| Adamantanone | High activity (0.4 nM) | Not specified | nih.gov |

| 1,3,5-triazaadamantane | >25-fold decrease in activity | Not specified | nih.gov |

Influence of 1,3-Benzodioxole (B145889) Moiety Modifications on Biological Efficacy

In related series of sEH inhibitors, substitutions on the aromatic ring can significantly impact potency. For example, in a series of oxazole-based sEH phosphatase inhibitors, a 3,4-dichlorophenyl substituent was found to be crucial for high potency. nih.gov This highlights the sensitivity of the enzyme's binding pocket to the electronic and steric properties of the aromatic moiety.

Role of Urea (B33335) Linker Substitutions in Modulating Pharmacological Profiles

The urea linker is a critical component of this class of sEH inhibitors, forming key hydrogen bond interactions within the enzyme's active site. The integrity of both NH groups of the urea is vital for potent inhibition. nih.gov Disruption of the ability to form one of these hydrogen bonds can lead to a significant decrease in activity. nih.gov

Introducing a methylene spacer between the adamantyl group and the urea function can make the molecule more flexible, which has been shown to increase inhibitory activity against sEH. researchgate.net This flexibility can also lead to a lower melting point and increased water solubility and metabolic stability. researchgate.net

Rational Design Principles for Optimized Analogues

The rational design of analogues of 1-(1-adamantyl)-3-(1,3-benzodioxol-5-ylmethyl)urea has been guided by the need to enhance target selectivity and improve pharmacokinetic properties. nih.govresearchgate.net

Design for Enhanced Target Selectivity

Achieving selectivity for sEH over other enzymes is a critical aspect of drug design. For adamantyl ureas, selectivity against other targets such as the hERG channel is a consideration. nih.gov Replacing the adamantyl group with cycloalkyl groups has been shown to reduce hERG liability. nih.gov The design of dual-target inhibitors, for example, those that also inhibit fatty acid amide hydrolase (FAAH), has also been explored, indicating that the pharmacophore can be adapted to interact with multiple targets. nih.gov

Design for Improved In Vitro Pharmacokinetic Properties (e.g., aqueous solubility)

A major challenge with adamantyl-containing ureas is their limited aqueous solubility and rapid metabolism. escholarship.org Several strategies have been employed to address this:

Nodal Substitution on Adamantane: Introducing methyl groups at the nodal positions of the adamantane has been shown to yield higher water solubility while maintaining high inhibitory potency. escholarship.org

Bioisosteric Replacement: Replacing the adamantyl group with more soluble bicyclic groups has been a successful strategy. nih.gov

Pharmacophore Modification: Modifying the urea pharmacophore to an amide function has resulted in inhibitors with 10- to 30-fold better solubility and lower melting points. researchgate.net

Introduction of Polar Groups: The addition of polar functional groups can improve solubility. For instance, adamantyl sulfonamides have shown a 10- to 100-fold increase in solubility over the parent adamantyl phenyl ureas. nih.gov

The table below illustrates the impact of rational design on the aqueous solubility of sEH inhibitors.

| Compound Type | Modification | Impact on Aqueous Solubility | Reference |

| Adamantyl Urea | Nodal methyl substitution | Increased solubility | escholarship.org |

| Adamantyl Urea | Replacement with bicyclic groups | Up to 10-fold increase | nih.gov |

| Adamantyl Phenyl Urea | Replacement of phenyl with sulfonamide | 10-100 fold increase | nih.gov |

| Adamantyl Urea | Modification to amide | 10-30 fold increase | researchgate.net |

| Diadamantyl Urea | Replacement of one adamantane with adamantanone | ~10-fold higher solubility | nih.gov |

Pharmacokinetic Characterization in Preclinical Models and in Vitro Systems

In Vitro Metabolic Stability Assessment (e.g., microsomal stability)

No studies detailing the in vitro metabolic stability of 1-(1-Adamantyl)-3-(1,3-benzodioxol-5-ylmethyl)urea in liver microsomes or other in vitro systems were found. To assess this, the compound would typically be incubated with liver microsomes from various preclinical species (e.g., rat, mouse, dog, monkey) and the rate of its disappearance over time would be measured. This data is crucial for predicting its metabolic clearance in the body.

Hypothetical Data Table: In Vitro Microsomal Stability of this compound

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Rat | Data Not Available | Data Not Available |

| Mouse | Data Not Available | Data Not Available |

| Dog | Data Not Available | Data Not Available |

In Vitro Permeability Studies

Information regarding the in vitro permeability of this compound is not available. Such studies, often conducted using Caco-2 cell monolayers or parallel artificial membrane permeability assays (PAMPA), are essential for predicting the oral absorption of a compound.

Hypothetical Data Table: In Vitro Permeability of this compound

| Assay Type | Apparent Permeability (Papp, x 10⁻⁶ cm/s) | Classification |

|---|---|---|

| Caco-2 (Apical to Basolateral) | Data Not Available | Data Not Available |

| Caco-2 (Basolateral to Apical) | Data Not Available | Data Not Available |

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models (excluding human data)

No preclinical studies describing the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models have been published. These studies are fundamental to understanding how a drug candidate is processed by a living organism.

Hypothetical Data Table: Pharmacokinetic Parameters of this compound in Rats (Single Intravenous Dose)

| Parameter | Value | Units |

|---|---|---|

| Cmax | Data Not Available | ng/mL |

| Tmax | Data Not Available | h |

| AUC(0-inf) | Data Not Available | ng·h/mL |

| Clearance (CL) | Data Not Available | mL/min/kg |

| Volume of Distribution (Vd) | Data Not Available | L/kg |

Plasma Protein Binding Characteristics in Preclinical Species

The extent to which this compound binds to plasma proteins in preclinical species has not been reported. This parameter is critical as it influences the distribution and clearance of a drug.

Hypothetical Data Table: Plasma Protein Binding of this compound

| Species | Percent Bound (%) |

|---|---|

| Rat | Data Not Available |

| Mouse | Data Not Available |

| Dog | Data Not Available |

Advanced Characterization and Computational Chemistry Approaches

Crystallographic Analysis of 1-(1-Adamantyl)-3-(1,3-benzodioxol-5-ylmethyl)urea and Analogues

X-ray crystallography offers definitive insights into the three-dimensional structure of molecules in their solid state. While the specific crystal structure for this compound is not detailed in the provided sources, analysis of closely related adamantane (B196018) and benzodioxole derivatives allows for a robust extrapolation of its likely structural characteristics.

Interactive Table: Representative Bond Lengths and Angles in Analogous Structures

| Bond/Angle | Typical Value | Reference Moiety |

|---|---|---|

| N-C (urea) | 1.32-1.34 Å | Thiourea |

| C=O (urea) | ~1.23 Å | Urea (B33335)/Amide |

| C-O (dioxole) | ~1.36 Å | Benzodioxole |

| N-C-N (urea angle) | ~116-117° | Thiourea |

| O-C-N (urea angle) | ~121-123° | Urea/Amide |

Data synthesized from crystallographic reports on thiosemicarbazone and benzodioxole derivatives. nih.gov

In the crystalline state, molecules of adamantyl-urea derivatives are organized into complex supramolecular assemblies stabilized by a network of noncovalent interactions. researchgate.net Hydrogen bonds are paramount, with the N-H groups of the urea moiety acting as donors and the carbonyl oxygen serving as an acceptor (N–H···O). nih.gov These interactions are fundamental to forming stable dimers or extended chains.

Beyond classical hydrogen bonds, other weak interactions play a significant role:

C–H···O Interactions : Protons from the adamantyl cage or methylene bridge can form weak hydrogen bonds with carbonyl oxygen atoms. nih.gov

π-Stacking : The aromatic benzodioxole rings can engage in π–π stacking interactions, contributing to crystal packing stability. nih.gov

C–H···π Interactions : Hydrogen atoms from the adamantane group can interact with the electron cloud of the benzodioxole ring system. researchgate.net

These combined interactions create a robust three-dimensional network that defines the crystal lattice of the compound and its analogues. researchgate.net

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the mechanism of action for compounds like this compound.

Adamantyl-urea derivatives have been studied as inhibitors of two key enzymes: human soluble epoxide hydrolase (sEH) and mycobacterial membrane protein large 3 (MmpL3). nih.govnih.gov

Soluble Epoxide Hydrolase (sEH) : Docking studies on adamantyl-based urea inhibitors reveal that the urea carbonyl group is essential for binding, forming conserved hydrogen bonds with key residues in the sEH active site, such as Asp333. nih.gov These hydrogen bonds anchor the inhibitor in the catalytic pocket. nih.gov The adamantyl group typically occupies a hydrophobic pocket, while the other end of the molecule interacts with residues near the mouth of the active site. Key residues like Trp334 and Hip523 also play a major role in inhibitor binding and orientation. nih.gov

Mycobacterial Membrane Protein Large 3 (MmpL3) : Adamantyl ureas are a known class of inhibitors targeting MmpL3, a protein essential for mycolic acid transport in Mycobacterium tuberculosis. nih.govnih.gov Docking studies are employed to understand how these compounds bind to MmpL3, helping to rationalize their anti-tubercular activity and guide the design of more selective analogues that exhibit lower affinity for off-targets like human sEH. nih.govresearchgate.net

Molecular docking simulations provide a "docking score," a numerical value that estimates the binding affinity between the ligand and its target receptor. researchgate.net These scores are typically expressed in units of energy, such as kcal/mol, with more negative values indicating stronger predicted binding. For adamantane-linked compounds targeting enzymes like 11β-HSD1, docking scores have been shown to be comparable to those of known, potent inhibitors. nih.govmdpi.com This predictive power allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing.

Interactive Table: Example Binding Affinity Scores for Adamantane Analogues

| Compound Type | Target | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Adamantane-linked 1,2,4-triazole | 11β-HSD1 | -8.46 |

| Adamantane-linked 1,2,4-triazole analogue | 11β-HSD1 | -8.92 |

| Adamantane-linked 1,2,4-triazole analogue | 11β-HSD1 | -7.50 |

| Co-crystallized Ligand (Reference) | 11β-HSD1 | -8.48 |

Data from molecular docking studies of adamantane-linked N-Mannich bases against 11β-HSD1. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR represents a computational approach that correlates the structural or property descriptors of compounds with their biological activities. For adamantyl urea derivatives, 3D-QSAR studies have been instrumental in understanding the structural requirements for potent and selective inhibition. nih.gov

Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. nih.gov These models map the steric and electrostatic fields of the molecules, highlighting regions where modifications would likely enhance or diminish activity. For the adamantyl heteroaryl urea class, 3D-QSAR studies have been conducted to identify the key pharmacophoric features that govern selective inhibition of MmpL3 over human sEH. nih.govresearchgate.net Such analyses provide crucial insights, for instance, indicating that specific substitutions on the aromatic ring can modulate activity and selectivity, thereby guiding the design of novel anti-tubercular agents with improved pharmacological profiles. proquest.com

2D and 3D QSAR Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netsemanticscholar.org These models are instrumental in predicting the activity of new compounds and in optimizing the structure of existing ones to enhance their therapeutic effects.

2D-QSAR models correlate biological activity with 2D structural descriptors, such as physicochemical properties (e.g., logP, molar refractivity) and topological indices. These models are computationally less intensive and are useful for initial screening and understanding general structural requirements for activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional arrangement of atoms. semanticscholar.org These models generate 3D contour maps that highlight regions where steric bulk, electrostatic charge, or other properties are favorable or unfavorable for biological activity. For this compound, a 3D-QSAR study would involve aligning a series of analogues and calculating their steric and electrostatic fields. The resulting model could guide modifications to the adamantyl cage, the urea linker, or the benzodioxole ring to improve target affinity.

A hypothetical 3D-QSAR model for a series of analogues of this compound might yield the following insights, which can be visualized in contour maps:

Steric Fields: A green contour map around the adamantyl group would suggest that bulkier substituents in this region are favorable for activity, while a yellow contour map near the benzodioxole ring might indicate that steric hindrance is detrimental.

Electrostatic Fields: A blue contour map near the urea moiety would indicate that electropositive groups enhance activity, whereas a red contour map would suggest that electronegative groups are preferred in that region.

Predictive Modeling for Biological Activity and ADME Properties

Predictive modeling extends beyond biological activity to encompass the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. elsevierpure.comlongdom.orgnih.govnih.govresearchgate.net Poor ADME properties are a significant cause of failure in drug development. nih.gov In silico ADME models use a compound's structure to predict its pharmacokinetic behavior. nih.govnih.gov

For this compound, predictive models would be employed to estimate key ADME parameters. These predictions are crucial for early-stage assessment of the compound's drug-likeness.

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate | Suggests moderate ability to cross the intestinal epithelial barrier. |

| Distribution | ||

| Blood-Brain Barrier (BBB) | Low | Unlikely to cross into the central nervous system in significant amounts. |

| Plasma Protein Binding | High | A significant fraction of the compound may be bound to plasma proteins. |

| Metabolism | ||

| CYP2D6 Inhibition | Low probability | Unlikely to cause drug-drug interactions via this major metabolic enzyme. |

| Excretion | ||

| Renal Organic Cation Transport | Low probability | Not expected to be a primary route of elimination via renal transporters. |

This table is illustrative and contains hypothetical data.

These predictive models are built using large datasets of compounds with experimentally determined ADME properties and employ various machine learning algorithms and QSAR principles. elsevierpure.com

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model can be generated based on the structure of a known active ligand or the active site of a target protein. researchgate.net

For this compound, a pharmacophore model could be developed based on its key structural features that are hypothesized to be important for its biological activity. These features might include:

A hydrophobic feature representing the adamantyl group.

A hydrogen bond donor and a hydrogen bond acceptor from the urea linkage.

An aromatic ring feature from the benzodioxole moiety.

Once a pharmacophore model is established, it can be used as a 3D query for virtual screening of large compound databases to identify other molecules that fit the model and are therefore likely to have similar biological activity. dovepress.comnih.gov This process allows for the rapid identification of novel chemical scaffolds that could be further investigated as potential drug candidates.

The virtual screening process can be summarized in the following steps:

Pharmacophore Model Generation: A 3D pharmacophore model is created based on the key features of this compound.

Database Searching: The pharmacophore model is used to search large chemical databases (e.g., ZINC, PubChem) for molecules that match the defined features and their spatial arrangement.

Hit Filtering: The initial hits are filtered based on various criteria, such as drug-likeness (e.g., Lipinski's rule of five) and predicted ADME properties.

Molecular Docking: The filtered hits are then docked into the binding site of the target protein to predict their binding affinity and orientation.

Hit Prioritization: The final list of hits is prioritized based on their docking scores, predicted activity, and other relevant parameters for experimental testing.

Through these advanced computational techniques, a comprehensive profile of this compound can be developed, providing valuable insights into its potential as a therapeutic agent and guiding further research and development efforts.

Emerging Research Avenues and Translational Perspectives in Preclinical Development

Investigation of New Preclinical Disease Models for Efficacy

The therapeutic efficacy of adamantyl urea (B33335) derivatives is being explored in a variety of preclinical disease models, largely driven by their activity as soluble epoxide hydrolase (sEH) inhibitors. While direct studies on 1-(1-Adamantyl)-3-(1,3-benzodioxol-5-ylmethyl)urea are not extensively documented in publicly available research, the broader class of compounds provides a roadmap for its potential applications.

One significant area of investigation is in metabolic diseases. For instance, a related adamantyl urea compound, AR9281 (1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea), has demonstrated efficacy in rodent models of hypertension and dysglycemia. In a mouse model of diet-induced obesity, AR9281 attenuated the enhanced glucose excursion during an intraperitoneal glucose tolerance test nih.gov. It also reduced the increase in blood pressure in a rat model of angiotensin-II-induced hypertension nih.gov. These findings suggest that this compound could be evaluated in similar models of metabolic syndrome, diabetes, and cardiovascular disease.

Infectious diseases represent another promising avenue. Adamantyl-phenyl ureas have been investigated for their anti-tuberculosis activity. These compounds were found to target the membrane transporter MmpL3, which is essential for mycolic acid transport in Mycobacterium tuberculosis nih.gov. This opens the possibility of testing this compound in preclinical models of tuberculosis, including in vitro assays against drug-resistant strains and in vivo infection models.

Furthermore, the role of sEH inhibitors in inflammatory conditions and pain is well-established in preclinical settings. Therefore, investigating the efficacy of this compound in rodent models of arthritis, inflammatory bowel disease, and neuropathic pain could reveal its anti-inflammatory and analgesic potential.

Strategies for Overcoming Preclinical Development Challenges

A significant hurdle in the preclinical development of many adamantyl urea derivatives is their poor pharmacokinetic profile, particularly low aqueous solubility and high lipophilicity. These characteristics can limit oral bioavailability and in vivo efficacy.

Improving Solubility: Researchers have employed several strategies to enhance the solubility of these compounds. One common approach is bioisosteric replacement, where a lipophilic part of the molecule is replaced with a more polar group that maintains biological activity. For example, in a series of 1-adamantyl-3-phenyl ureas developed for anti-tuberculosis activity, the phenyl ring was replaced with various heteroaromatic rings such as pyridines, pyrimidines, and oxadiazoles nih.gov. This strategy led to a significant improvement in solubility while maintaining potent anti-mycobacterial activity nih.gov.

Another strategy is the introduction of ionizable functional groups or heteroatoms to increase polarity. For instance, the incorporation of a sulfonamide scaffold into the adamantyl urea structure resulted in a 10- to 100-fold increase in solubility over the parent adamantyl phenyl ureas nih.gov.

Formulation strategies are also critical for overcoming solubility challenges. These can include the use of co-solvents, cyclodextrins, surfactants, and lipid-based delivery systems to enhance the dissolution and absorption of poorly soluble compounds upm-inc.comekb.egwuxiapptec.comijpca.org. Particle size reduction techniques, such as micronization, can also be employed to increase the surface area and dissolution rate of the drug substance wuxiapptec.comijpca.org.

Enhancing In Vivo Stability: The metabolic stability of adamantyl urea compounds is another important consideration. In vitro metabolism studies using liver microsomes are essential to identify potential metabolic liabilities. For a related N-adamantyl urea-based sEH inhibitor, 1-adamantan-1-yl-3-(5-(2-(2-ethoxyethoxy)ethoxy)pentyl)urea (AEPU), in vitro studies revealed that metabolism primarily occurs through oxidation of the adamantyl moiety and the urea nitrogen atoms, as well as cleavage of the polyethylene glycol chain nih.gov. The major cytochrome P450 enzyme involved was identified as CYP3A4 nih.gov. Understanding these metabolic pathways can guide the design of more stable analogs. For example, blocking sites of metabolism through chemical modification, such as fluorination, can improve metabolic stability and prolong the in vivo half-life.

Combination Studies with Existing Preclinical Agents

The potential for synergistic or additive effects through combination therapy is a key area of investigation in preclinical research. For adamantyl-benzodioxolyl urea compounds, combination studies could enhance efficacy and overcome resistance mechanisms.

In the context of cancer, where urea-based compounds have shown promise, combination with standard-of-care chemotherapeutic agents or targeted therapies is a logical next step. For example, the urea-containing drug sorafenib (B1663141), a multi-kinase inhibitor, has been studied in combination with various other anticancer agents mdpi.com. Given that this compound and its analogs act as sEH inhibitors, combining them with drugs whose efficacy is enhanced by reducing inflammation or improving vascular function could be beneficial. For instance, combining an sEH inhibitor with an anti-angiogenic agent could provide a dual benefit in cancer therapy.

In infectious diseases, such as tuberculosis, combination therapy is the standard of care to prevent the emergence of drug resistance. Preclinical studies could evaluate this compound in combination with existing anti-TB drugs like isoniazid or rifampicin to assess for synergistic activity and the potential to shorten treatment duration.

Development of Advanced In Vitro Models

To better predict in vivo efficacy and toxicity, there is a growing emphasis on the use of advanced in vitro models that more closely mimic human physiology. For anticancer research, three-dimensional (3D) cell culture models, such as multicellular spheroids, offer significant advantages over traditional 2D monolayer cultures. Spheroids recapitulate key aspects of the tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers.

Evaluating the cytotoxic and anti-proliferative effects of this compound in multicellular spheroids derived from various cancer cell lines could provide more clinically relevant data on its potential as an anticancer agent. These models can also be used to study drug penetration and the effects of the compound on the tumor microenvironment.

In addition to cancer, advanced in vitro models can be applied to other disease areas. For example, organ-on-a-chip technology can be used to create microfluidic models of human organs, such as the liver, kidney, and lung. These models can be used to assess the efficacy and toxicity of this compound in a more physiologically relevant context, potentially reducing the reliance on animal testing.

Future Directions in the Design of Adamantyl-Benzodioxolyl Urea Compounds

Future drug design efforts for adamantyl-benzodioxolyl urea compounds will likely focus on optimizing their pharmacokinetic and pharmacodynamic properties. Based on the structure-activity relationships (SAR) of related compounds, several strategies can be envisioned.

Modification of the Adamantyl Group: The adamantyl moiety is a key lipophilic component that contributes to the high affinity of these compounds for their targets, such as sEH. However, it is also a site of metabolism. Future designs could explore the introduction of substituents on the adamantyl cage to modulate lipophilicity and block metabolic hydroxylation. For example, the introduction of methyl groups at the nodal positions of the adamantane (B196018) has been explored mdpi.com.

Variation of the Linker and Benzodioxole Moiety: The urea linker is crucial for the interaction with the target protein, often forming key hydrogen bonds. Modifications to the linker could influence binding affinity and selectivity. The 1,3-benzodioxole (B145889) group can also be modified to fine-tune the electronic and steric properties of the molecule. Replacing the benzodioxole with other heterocyclic systems could lead to improved solubility and metabolic stability, as demonstrated in related adamantyl urea series where the phenyl group was replaced with various heterocycles nih.gov.

Multi-target Drug Design: A growing trend in drug discovery is the design of single molecules that can modulate multiple targets. Given that some urea-based compounds have shown activity against multiple kinases, future iterations of adamantyl-benzodioxolyl ureas could be designed as multi-target inhibitors. For example, by incorporating pharmacophoric features of kinase inhibitors, it may be possible to develop compounds with dual sEH and kinase inhibitory activity, which could be particularly beneficial in cancer and inflammatory diseases mdpi.com.

Q & A

Basic Research Question

- NMR spectroscopy : ¹H NMR (δ 1.6–2.1 ppm for adamantane protons; δ 6.7–7.2 ppm for benzodioxole aromatics) confirms regiochemistry .

- High-resolution mass spectrometry (HR-MS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₉H₂₃N₂O₃: calculated 327.1708, observed 327.1705) .

- X-ray crystallography : Resolves stereochemical ambiguities; intermolecular H-bonds between urea NH and carbonyl groups stabilize the crystal lattice .

How can researchers address challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

Common scalability issues include:

- Low yields in coupling steps : Optimize using flow chemistry for precise temperature control and reduced side reactions .

- Purification bottlenecks : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) .

Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time .

What in silico tools are recommended for predicting the compound’s toxicity and off-target effects?

Advanced Research Question

- ToxCast : Screens for endocrine disruption or hepatotoxicity.

- SwissADME : Predicts blood-brain barrier permeability (Adamantane derivatives often score >0.7, indicating CNS penetration) .

- Molecular dynamics simulations : Identify off-target binding to proteins like hERG (cardiotoxicity risk) by analyzing ligand-channel interactions .

How does the compound’s stability in environmental matrices impact ecotoxicology studies?

Advanced Research Question

Environmental fate studies (e.g., OECD 307 guidelines) assess biodegradation in soil/water. The adamantane group’s persistence may require remediation strategies (e.g., advanced oxidation processes) to mitigate bioaccumulation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.